

Evaluating DA-7867: A Novel Oxazolidinone with Potent Activity Against Linezolid-Resistant Isolates

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Compound of Interest		
Compound Name:	DA-7867	
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The emergence of resistance to linezolid, a critical last-resort antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria, necessitates the development of novel therapeutic agents. **DA-7867**, a new oxazolidinone derivative, has demonstrated promising activity against a range of Gram-positive pathogens, including those resistant to linezolid. This guide provides an objective comparison of **DA-7867**'s performance against linezolid, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Data Presentation: In Vitro and In Vivo Efficacy

DA-7867 has consistently shown superior potency compared to linezolid against various clinically important Gram-positive bacteria in both in vitro and in vivo studies.

In Vitro Susceptibility Data

Multiple studies have demonstrated that **DA-7867** exhibits lower minimum inhibitory concentrations (MICs) than linezolid against a variety of bacterial strains. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency.



One study reported that the MIC₉₀ of **DA-7867** for methicillin-resistant Staphylococcus aureus (MRSA) was fourfold lower than that of linezolid.[1] For vancomycin-resistant enterococci (VRE), the MIC₉₀ of **DA-7867** was 16-fold lower than linezolid.[1] Another investigation found that the MIC₉₀ of **DA-7867** for staphylococcal strains was eightfold lower than that of linezolid. [2] Furthermore, **DA-7867** has shown potent activity against penicillin-resistant Streptococcus pneumoniae (PRSP).[1]

While direct comparative MIC data of **DA-7867** against specific, well-characterized linezolid-resistant strains (e.g., those with G2576T mutations or carrying the cfr gene) is limited in the public domain, preliminary reports indicate that **DA-7867** maintains strong activity against laboratory-selected linezolid-resistant mutants.[1]

Table 1: Comparative In Vitro Activity (MIC in μ g/mL) of **DA-7867** and Linezolid against Gram-Positive Isolates

Organism (No. of Isolates)	Antibiotic	MIC Range	MIC ₅₀	MIC ₉₀
Methicillin- Resistant S. aureus (MRSA)	DA-7867	0.2-0.78	0.39	0.78
Linezolid	3.13	3.13	3.13	
Vancomycin- Resistant Enterococci (VRE)	DA-7867	0.05-0.39	0.2	0.2
Linezolid	1.56-3.13	1.56	3.13	
Penicillin- Resistant S. pneumoniae (PRSP)	DA-7867	0.05-0.39	-	0.39
Linezolid	-	-	1.56	

Data compiled from published studies.[1][2]



In Vivo Efficacy Data

In murine infection models, **DA-7867** has demonstrated greater efficacy than linezolid in treating systemic and localized infections caused by multidrug-resistant Gram-positive bacteria. The 50% effective dose (ED_{50}), which is the dose required to protect 50% of infected animals from death, is a key measure of in vivo potency.

Table 2: Comparative In Vivo Efficacy (ED₅o in mg/kg) of **DA-7867** and Linezolid in Murine Infection Models

Infection Model	Pathogen	DA-7867	Linezolid
Systemic Infection	MRSA	1.4 - 11.6	2 to 6 times higher than DA-7867
VRE	1.4 - 11.6	2 to 6 times higher than DA-7867	
PRSP	1.4 - 11.6	2 to 6 times higher than DA-7867	
Respiratory Tract Infection	PRSP	5 times more potent than linezolid	-
Pouch Infection (CFU Reduction)	MRSA & VRE	More effective than linezolid	-

Data compiled from a published study.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **DA-7867**.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).



- Preparation of Antimicrobial Solutions: Stock solutions of DA-7867 and linezolid are
 prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cationadjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of
 final concentrations.
- Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates overnight.
 Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Murine Systemic Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents in a systemic infection.

- Animal Model: Typically, male ICR mice are used.
- Infection: Mice are infected intraperitoneally with a bacterial suspension containing a lethal dose of the pathogen (e.g., MRSA, VRE, or PRSP) in a mucin-containing medium to enhance virulence.
- Treatment: **DA-7867** and linezolid are administered orally at various doses at specified time points post-infection (e.g., 1 and 6 hours).
- Observation: The animals are monitored for a set period (e.g., 7 days), and mortality is recorded.
- Endpoint: The ED₅₀ is calculated using probit analysis to compare the efficacy of the compounds.



Murine Pouch Infection Model

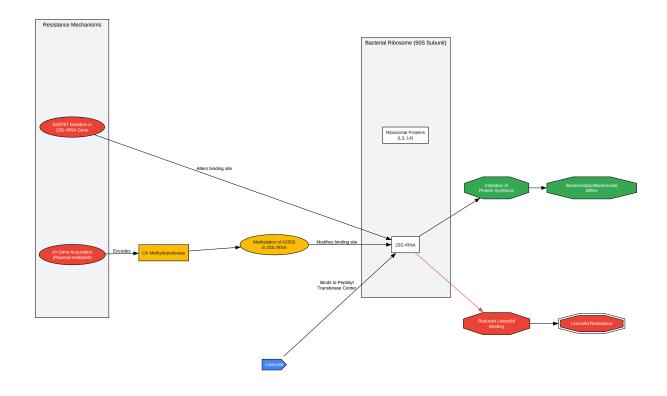
This localized infection model assesses the ability of an antimicrobial agent to reduce the bacterial load at the site of infection.

- Pouch Formation: An air pouch is created on the back of mice by subcutaneous injection of sterile air.
- Infection: A suspension of the test organism (e.g., MRSA or VRE) is injected into the air pouch.
- Treatment: The test compounds are administered orally at different doses.
- Bacterial Load Determination: After a specified time (e.g., 24 hours), the fluid from the pouch
 is aspirated, and the number of viable bacteria (CFU) is determined by plating serial dilutions
 on appropriate agar media.
- Endpoint: The reduction in CFU in treated groups is compared to that in the untreated control group to determine the in vivo bactericidal or bacteriostatic activity.

Mandatory Visualizations Signaling Pathway of Linezolid Resistance

Linezolid resistance in Gram-positive bacteria primarily arises from two mechanisms: mutations in the 23S ribosomal RNA (rRNA) gene and the acquisition of the chloramphenicol-florfenicol resistance (cfr) gene. The following diagram illustrates these pathways.





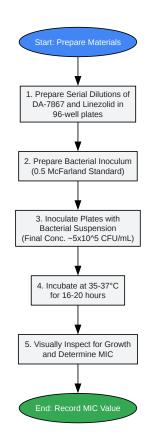
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Caption: Mechanisms of Linezolid Resistance in Bacteria.

Experimental Workflow for MIC Determination

The broth microdilution method is a standardized in vitro technique to determine the minimum inhibitory concentration of an antimicrobial agent.





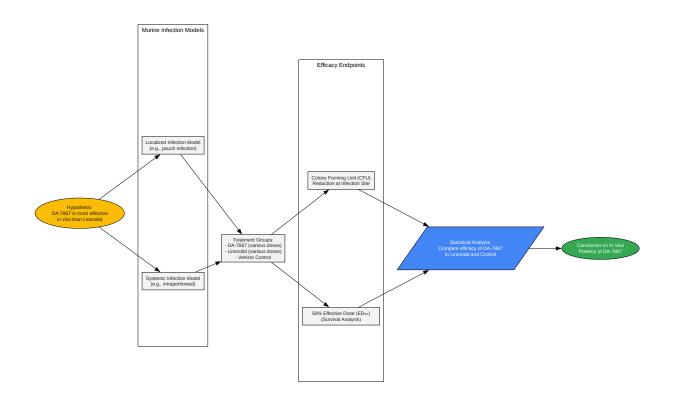
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Caption: Workflow for Broth Microdilution MIC Assay.

Logical Relationship of In Vivo Efficacy Evaluation

This diagram outlines the logical flow of evaluating the in vivo efficacy of **DA-7867** in comparison to linezolid using murine infection models.





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Caption: Logical Flow of In Vivo Efficacy Studies.

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References

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- 2. In Vitro Activities of DA-7867, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]







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